2-(2-Bromophenyl)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone
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Overview
Description
2-(2-Bromophenyl)-1-(2,2-dioxido-2-thia-5-azabicyclo[221]heptan-5-yl)ethanone is a complex organic compound that features a bromophenyl group and a bicyclic structure containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone typically involves multi-step organic reactions. One common method includes the palladium-catalyzed Heck/Suzuki cascade reaction of N-(2-bromophenyl)acrylamides . This reaction is highly enantioselective and involves the use of endo-5-norbornene-2,3-dimethanol to prevent transmetalation of the aryl-palladium complex .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the bromophenyl group or other functional groups within the molecule.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted phenyl derivatives.
Scientific Research Applications
2-(2-Bromophenyl)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It may be used in the development of new materials or as a precursor in various industrial processes.
Mechanism of Action
The mechanism by which 2-(2-Bromophenyl)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone exerts its effects involves interactions with specific molecular targets. The bromophenyl group and the bicyclic structure allow it to interact with enzymes or receptors, potentially inhibiting or activating certain biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromophenyl)acrylamides: These compounds share the bromophenyl group and are used in similar synthetic reactions.
Methyl 2-(2-Bromophenyl)acetates: These compounds undergo base-promoted decarboxylative annulation reactions to form benzoxepines.
Uniqueness
2-(2-Bromophenyl)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone is unique due to its bicyclic structure containing sulfur and nitrogen atoms, which imparts distinct chemical and biological properties compared to other bromophenyl derivatives.
Properties
IUPAC Name |
2-(2-bromophenyl)-1-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3S/c14-12-4-2-1-3-9(12)5-13(16)15-7-11-6-10(15)8-19(11,17)18/h1-4,10-11H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKPMQCSYSXNGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2(=O)=O)C(=O)CC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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